XL-844

Catalog No.
S548164
CAS No.
M.F
M. Wt
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL-844

Product Name

XL-844

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

XL844; XL 844; XL-844.

Description

The exact mass of the compound XL-844 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

XL-844 is a synthetic small-molecule compound that functions as an inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2). These kinases play a crucial role in the cellular response to DNA damage, particularly in regulating cell cycle checkpoints that allow for DNA repair or replication completion. By inhibiting Chk1 and Chk2, XL-844 disrupts the mechanisms that lead to cell cycle arrest and DNA repair, ultimately promoting apoptosis in tumor cells. Additionally, XL-844 also inhibits vascular endothelial growth factor receptor 1 (VEGFR1) and vascular endothelial growth factor receptor 3 (VEGFR3), which are key players in tumor angiogenesis and lymphogenesis, respectively .

Primarily associated with its role as a kinase inhibitor. It inhibits the phosphorylation of substrates involved in DNA damage response pathways. This inhibition leads to:

  • Inhibition of cell cycle checkpoints: Preventing cells from pausing to repair DNA damage.
  • Increased accumulation of DNA damage: Resulting from impaired repair mechanisms.
  • Enhanced apoptosis: Due to the inability of cells to manage DNA integrity.

The biological activity of XL-844 is characterized by its ability to induce apoptosis in cancer cells through the inhibition of checkpoint kinases. The compound has shown promise in preclinical studies for its potential to enhance the efficacy of existing chemotherapeutic agents by:

  • Sensitizing tumor cells: Making them more susceptible to DNA-damaging agents.
  • Disrupting tumor growth: By impairing angiogenesis through VEGFR inhibition .

  • Formation of key intermediates: Using standard organic synthesis techniques such as amine coupling reactions.
  • Purification: Employing chromatographic methods to isolate the final product.
  • Characterization: Utilizing techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of XL-844 .

XL-844 is primarily investigated for its potential applications in oncology, specifically as a therapeutic agent for various types of cancer. Its applications include:

  • Combination therapy: Enhancing the effectiveness of chemotherapy by overcoming resistance mechanisms in tumors.
  • Research tool: Serving as a valuable compound in studies focused on cell cycle regulation and DNA damage response mechanisms .

Interaction studies involving XL-844 have focused on its binding affinity and inhibitory effects on Chk1 and Chk2 kinases. Key findings include:

  • Binding kinetics: Studies demonstrate that XL-844 binds effectively to both Chk1 and Chk2, leading to significant inhibition of their activity.
  • Synergistic effects: When used in combination with other chemotherapeutic agents, XL-844 enhances their cytotoxic effects on cancer cells, indicating potential for combination therapies .

Several compounds exhibit similar properties or mechanisms of action as XL-844. Here is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
AZD7762Inhibits Chk1 and Chk2Developed for specific cancer types; advanced clinical trials
CCT241161Selective Chk1 inhibitorFocuses on overcoming chemoresistance; different selectivity profile
MK-8776Inhibits Chk1Notable for its oral bioavailability; different pharmacokinetics
GDC-0575Dual inhibitor of Chk1 and Chk2Designed for specific tumor types; ongoing clinical evaluation

XL-844 stands out due to its dual inhibition of both checkpoint kinases and vascular endothelial growth factor receptors, positioning it uniquely in the landscape of cancer therapeutics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Riesterer O, Matsumoto F, Wang L, Pickett J, Molkentine D, Giri U, Milas L, Raju U. A novel Chk inhibitor, XL-844, increases human cancer cell radiosensitivity through promotion of mitotic catastrophe. Invest New Drugs. 2011 Jun;29(3):514-22. doi: 10.1007/s10637-009-9361-2. Epub 2009 Dec 22. PubMed PMID:  20024691.

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